4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
Overview
Description
4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution reactions: The chloro group is introduced via a halogenation reaction, often using reagents like phosphorus oxychloride.
Piperazine attachment: The piperazine moiety is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Chemical Biology: Employed in the design of chemical probes to study biological systems.
Pharmaceutical Industry: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
- 4-Chloro-6-[4-(2-phenyl)piperazin-1-yl]pyrimidin-2-amine
- 4-Chloro-6-[4-(2-ethoxyphenyl)piperidin-1-yl]pyrimidin-2-amine
Uniqueness
4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-2-23-13-6-4-3-5-12(13)21-7-9-22(10-8-21)15-11-14(17)19-16(18)20-15/h3-6,11H,2,7-10H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCRKDZUMMSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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